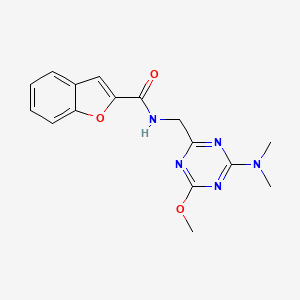
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including this compound, is composed of fused benzene and furan rings .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide is a compound that can be synthesized through various chemical reactions, involving the interaction of specific reagents and intermediates to form novel heterocyclic compounds. These synthesis processes often lead to the formation of compounds with potential anti-inflammatory, analgesic, and anti-tumor properties. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, and other derivatives from visnaginone and khellinone has shown significant biological activities, including COX-2 inhibition and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Biological Activities and Applications
The compound and its derivatives exhibit a range of biological activities, making them subjects of interest in pharmaceutical research. For instance, benzothiazole derivatives have been studied for their corrosion inhibiting effects, suggesting potential applications in materials science (Hu et al., 2016). Additionally, glycosides with triazinyl derivatives have been explored for anti-tumor applications, indicating the compound's potential in cancer therapy (Bagga et al., 1997).
Chemical Modification and Optimization
Researchers have developed various methods to modify and optimize the chemical structure of N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide and its derivatives to enhance their biological activities. These modifications include the introduction of different functional groups and the creation of analogs with improved pharmacological profiles. For example, the synthesis of N-methoxy-N-methylamides from carboxylic acids has been an area of focus, offering a pathway to design compounds with enhanced properties (Kim et al., 2003).
Antitumor Potential
Some derivatives of N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzofuran-2-carboxamide have been investigated for their antitumor potential, showing promising results in inhibiting tumor growth and proliferation. These findings indicate the compound's relevance in developing new anticancer therapies (Rewcastle et al., 1986).
Zukünftige Richtungen
Benzofuran derivatives, including this compound, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . These substances are potential natural drug lead compounds . The recent developments of anticancer activities of both natural and synthetic benzofuran scaffolds are thoroughly covered . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
The specific mode of action of this compound is currently unknown. Benzofuran derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Given the broad biological activities of benzofuran derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that this compound may have similar effects.
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-21(2)15-18-13(19-16(20-15)23-3)9-17-14(22)12-8-10-6-4-5-7-11(10)24-12/h4-8H,9H2,1-3H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXJGHJBPLYAOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=CC=CC=C3O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2945591.png)
![2,5-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-3-carboxamide](/img/structure/B2945592.png)
![1-[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2945594.png)
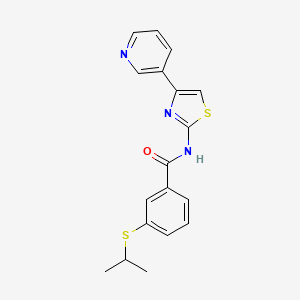
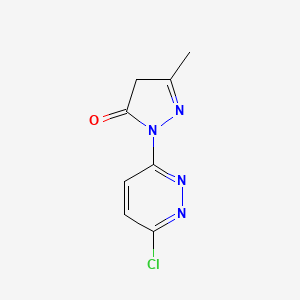

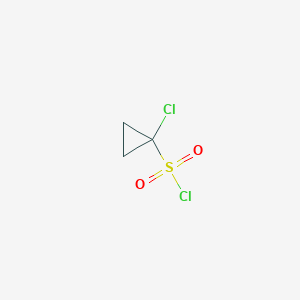
![(2Z)-3-(4-fluorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2945603.png)
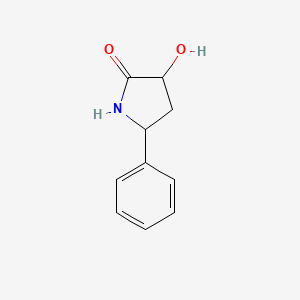

![methyl 5-(((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2945606.png)
